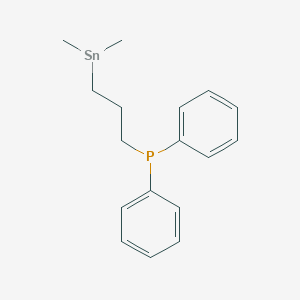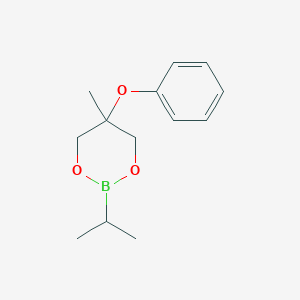
5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing organic compound. Compounds containing boron are often used in organic synthesis, materials science, and medicinal chemistry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane likely involves the reaction of phenol derivatives with boron-containing reagents under controlled conditions. Typical reagents might include boronic acids or boron halides, and the reaction could be facilitated by catalysts or specific solvents.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis process. This might include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane may undergo various types of chemical reactions, including:
Oxidation: Conversion to boronic acids or other oxidized forms.
Reduction: Reduction of the boron center to form different boron-containing species.
Substitution: Replacement of the phenoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could produce a variety of functionalized boron compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane could be used as a building block for the synthesis of more complex molecules. Its boron-containing structure might make it useful in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology and Medicine
In biology and medicine, boron-containing compounds are often explored for their potential therapeutic properties. This compound might be investigated for its ability to interact with biological molecules, potentially leading to new drugs or diagnostic agents.
Industry
In industry, such compounds could be used in the development of new materials, including polymers and advanced composites. Their unique chemical properties might also make them useful in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action for 5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. In a chemical context, its boron center could participate in various catalytic cycles or chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other boron-containing organic molecules, such as boronic acids, boronate esters, and boron-dipyrromethene (BODIPY) dyes.
Uniqueness
What sets 5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane apart might be its specific combination of functional groups, which could confer unique reactivity or properties. For example, the presence of both a phenoxy group and a dioxaborinane ring might make it particularly versatile in certain chemical reactions.
Properties
CAS No. |
89561-49-9 |
|---|---|
Molecular Formula |
C13H19BO3 |
Molecular Weight |
234.10 g/mol |
IUPAC Name |
5-methyl-5-phenoxy-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H19BO3/c1-11(2)14-15-9-13(3,10-16-14)17-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
QZSRDFQWGUZMFW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)OC2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B14392612.png)
![6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine](/img/structure/B14392615.png)

![4-[3-(3-Phenoxyphenyl)propyl]aniline](/img/structure/B14392624.png)
![1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione](/img/structure/B14392630.png)
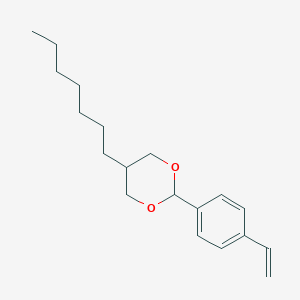
![1,1'-(Butane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B14392633.png)
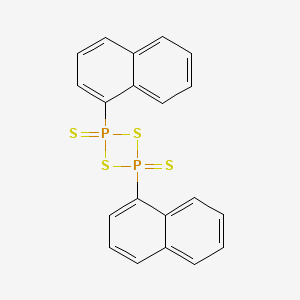
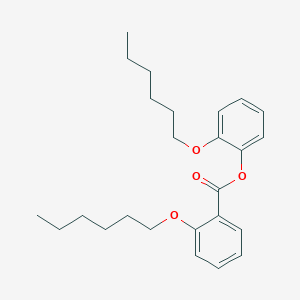
![Ethyl 4-hydroxydibenzo[b,d]furan-3-carboxylate](/img/structure/B14392649.png)
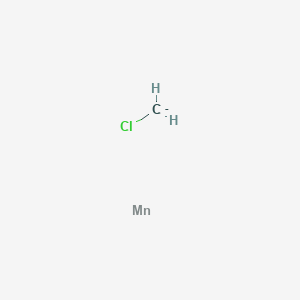
![5-[3-(4-Ethylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14392660.png)
